2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol
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Overview
Description
2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol is a chemical compound with the molecular formula C8H9ClN4O and a molecular weight of 212.64 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reduction of a nitro group with zinc and ammonium chloride to provide an aniline intermediate . This intermediate can then undergo further reactions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include zinc and ammonium chloride for reduction, and various oxidizing agents for oxidation reactions . The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield aniline derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain kinases, which are enzymes involved in cell signaling and regulation . By inhibiting these kinases, the compound can modulate various cellular processes, making it a valuable tool in cancer research and therapy .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol include:
- 2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile
- 2-Amino-1-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets effectively. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H9ClN4O |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
2-amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanol |
InChI |
InChI=1S/C8H9ClN4O/c9-8-7-2-1-6(5(10)3-14)13(7)12-4-11-8/h1-2,4-5,14H,3,10H2 |
InChI Key |
WDXHENKXONVZHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)C(CO)N)Cl |
Origin of Product |
United States |
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